molecular formula C12H11NO4 B8507439 (2-Oxo-1,2-dihydro-quinolin-8-yloxy)-acetic acid methyl ester

(2-Oxo-1,2-dihydro-quinolin-8-yloxy)-acetic acid methyl ester

Cat. No. B8507439
M. Wt: 233.22 g/mol
InChI Key: YNLSSHXNMXWJDL-UHFFFAOYSA-N
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Patent
US07598397B2

Procedure details

Methyl bromoacetate (367 mg, 2.4 mmol) was added to a stirred mixture of 8-hydroxy-1H-quinolin-2-one [which was prepared according to literature procedure (Wang, T. C. et al, Synthesis, 1997, 87-90)], (322 mg, 2 mmol), K2CO3 (414 mg, 3 mmol) in DMF (10 ml) at room temperature. The reaction mixture was stirred at rt over night and then partitioned between dichloromethane and water. Water layer was extracted with dichloromethane (2×50 ml). The combined organic phase was washed with water (3×50 ml), brine and dried over sodium sulfate. After removal of solvent, the residue was washed with ether to give 250 mg of compound I-71.
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH3:6])=[O:4].[OH:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH:14]=[CH:13]2.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:6][O:5][C:3](=[O:4])[CH2:2][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH:14]=[CH:13]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
367 mg
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
322 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC(NC12)=O
Name
Quantity
414 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
Water layer was extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with water (3×50 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
WASH
Type
WASH
Details
the residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
COC(COC=1C=CC=C2C=CC(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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